molecular formula C14H11ClF3NO3S B3637239 4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide

4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B3637239
M. Wt: 365.8 g/mol
InChI Key: ZWSQVODZCAVOHN-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, features a trifluoromethyl group, which is known to enhance the biological activity and chemical stability of molecules.

Properties

IUPAC Name

4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO3S/c1-22-13-5-3-2-4-12(13)19-23(20,21)9-6-7-11(15)10(8-9)14(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSQVODZCAVOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of the corresponding phenol derivative. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The sulfonamide group is then introduced through a reaction with sulfonamide derivatives under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenyl ring can be oxidized to produce corresponding quinones or other oxidized derivatives.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The chlorine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) or phenyl lithium (PhLi) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction: : Amines, such as aniline derivatives.

  • Substitution: : Alkylated or arylated derivatives of the original compound.

Scientific Research Applications

4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound can be employed in biological studies to understand the effects of sulfonamide derivatives on various biological systems.

  • Medicine: : It may have potential therapeutic applications, especially in the development of new drugs targeting specific diseases.

  • Industry: : The compound's chemical stability and biological activity make it useful in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's ability to bind to specific receptors or enzymes, leading to desired biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide: can be compared with other similar compounds, such as:

  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate

  • 4-chloro-2-(trifluoromethyl)aniline

  • 2-chloro-4-(trifluoromethyl)pyrimidine

These compounds share structural similarities but differ in functional groups and potential applications. The presence of the sulfonamide group in our compound provides unique chemical and biological properties that distinguish it from the others.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
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4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide

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